molecular formula C19H19F2N7O B6537445 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide CAS No. 1058234-74-4

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide

Cat. No. B6537445
CAS RN: 1058234-74-4
M. Wt: 399.4 g/mol
InChI Key: WDRWYHVCMVPHKL-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of triazolothiadiazine and its derivatives has been compiled in a review article . The synthetic approaches for these compounds involve diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of the compound involves a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds have been discussed in various studies . These reactions often involve the use of specific catalysts and controlled conditions to achieve the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure and functional groups present in the compound .

Scientific Research Applications

Anticancer Applications

Compounds with a similar structure have shown potential as anticancer agents . The exact mechanism of action would depend on the specific derivative and target, but these compounds could potentially interfere with cell division or other processes critical to cancer growth.

Antimicrobial Applications

These compounds have also demonstrated antimicrobial activity, making them potential candidates for the development of new antibiotics . They could potentially be effective against a range of bacteria and fungi.

Analgesic and Anti-inflammatory Applications

Some derivatives have shown analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential uses in the treatment of conditions involving pain or inflammation.

Antioxidant Applications

These compounds may also have antioxidant properties , which could make them useful in a variety of contexts, from health supplements to preservatives.

Antiviral Applications

Some derivatives have shown antiviral activity . This suggests potential uses in the treatment of viral infections.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This wide range of enzyme inhibition suggests potential applications in many different areas of medicine.

Antitubercular Agents

Some derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis . This suggests potential uses in the treatment of this disease.

Drug Design and Development

The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .

Mechanism of Action

Future Directions

The future directions in the research of such compounds could involve the development of new synthetic approaches, exploration of their diverse pharmacological activities, and the design and development of new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-difluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c20-14-4-3-13(11-15(14)21)22-19(29)27-9-7-26(8-10-27)17-6-5-16-23-24-18(12-1-2-12)28(16)25-17/h3-6,11-12H,1-2,7-10H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWYHVCMVPHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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